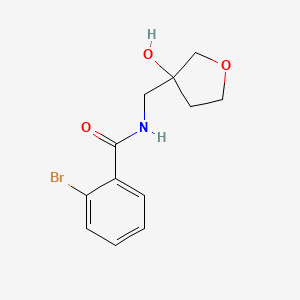
2-bromo-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-bromo-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common structure in many pharmaceuticals and biologically active compounds . The molecule also contains a bromine atom attached to the benzene ring, which could potentially make it reactive and useful in further chemical transformations .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring (from the benzamide), a bromine atom attached to the benzene ring, and a tetrahydrofuran ring . The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .Chemical Reactions Analysis
The bromine atom on the benzene ring makes this compound potentially reactive. It could undergo various substitution reactions with suitable nucleophiles . The amide group (-CONH2) is also a site of reactivity, and could undergo hydrolysis, among other reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling point compared to similar compounds without a bromine atom .科学的研究の応用
Antidopaminergic Properties and Antipsychotic Agents
- Research on benzamide derivatives, including those with bromo and methoxy substituents, has explored their potential as antipsychotic agents. These compounds have been evaluated for their antidopaminergic properties, indicating potential applications in the treatment of psychiatric disorders (Högberg et al., 1990).
Electrochemical Applications
- A study demonstrated the electrogenerated nickel(I) catalysis for the selective radical cyclization of propargyl bromoethers to tetrahydrofuran derivatives, showcasing the compound's utility in synthetic organic chemistry (Esteves et al., 2007).
Synthesis of Tetrahydrofuran Derivatives
- The controlled-potential reduction of bromo and propargyloxy substituted compounds in the presence of nickel(I) catalysts leading to tetrahydrofuran derivatives indicates a significant application in the synthesis of cyclic organic compounds, which are important in various chemical and pharmaceutical industries (Esteves et al., 2007).
Synthesis of N-substituted Benzamides
- Microwave-promoted synthesis methods have been applied to create N-substituted benzamides, highlighting an efficient and cleaner approach to synthesizing these compounds. This method could potentially be adapted for synthesizing the compound , indicating the importance of efficient synthesis techniques in the development of new chemicals (Saeed, 2009).
Antimicrobial Research
- Certain benzamide derivatives have been evaluated for their bactericidal activity against MRSA (methicillin-resistant Staphylococcus aureus), suggesting potential applications in the development of new antimicrobial agents. This highlights the broader implications of research into benzamide compounds for public health (Zadrazilova et al., 2015).
将来の方向性
特性
IUPAC Name |
2-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c13-10-4-2-1-3-9(10)11(15)14-7-12(16)5-6-17-8-12/h1-4,16H,5-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJKSDZTPWVYFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C2=CC=CC=C2Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
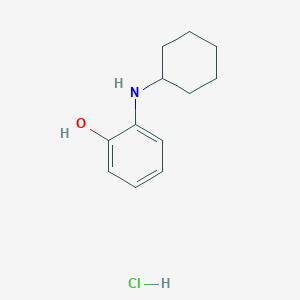





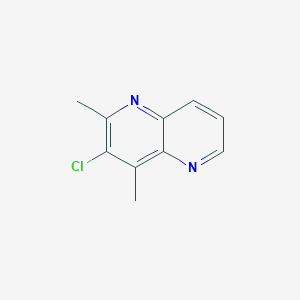
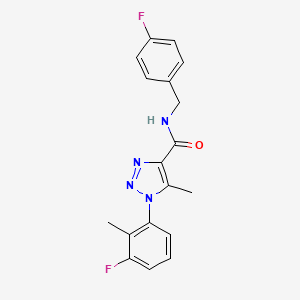

![3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2651656.png)
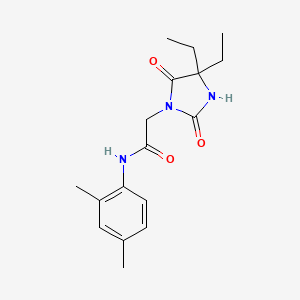
![5-[(2,6-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2651661.png)
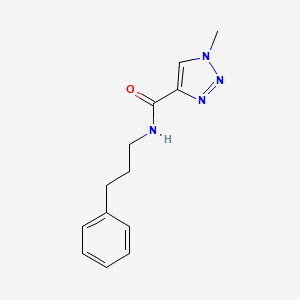
![Tert-butyl 3-[[(6-chloropyridazine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2651664.png)
